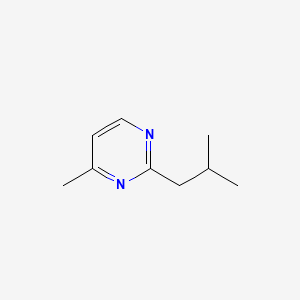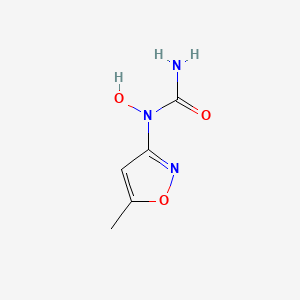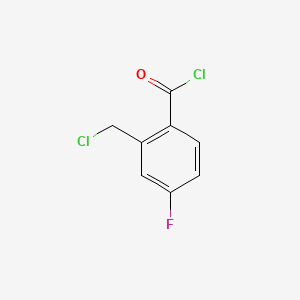
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of acetyloxy groups and the complex tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- moiety. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biology, this compound can be used in studies involving enzyme interactions and protein binding due to its multiple functional groups.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its complex structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the production of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents. Examples include:
- Benzamide, 3,4-dihydroxy-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-
- Benzamide, 3,4-dimethoxy-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-
Uniqueness
The uniqueness of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
176379-15-0 |
|---|---|
Formule moléculaire |
C23H22N4O8 |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
[2-acetyloxy-4-[[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O8/c1-12(28)34-17-10-5-14(11-18(17)35-13(2)29)21(30)25-19-20(24)27(23(32)26(3)22(19)31)15-6-8-16(33-4)9-7-15/h5-11H,24H2,1-4H3,(H,25,30) |
Clé InChI |
FDZIDMAXQSOHFP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N)OC(=O)C |
Synonymes |
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene](/img/structure/B574838.png)
![1-[5-(Aminomethyl)-2-nitrophenyl]ethanone;hydrochloride](/img/structure/B574839.png)





